3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Description

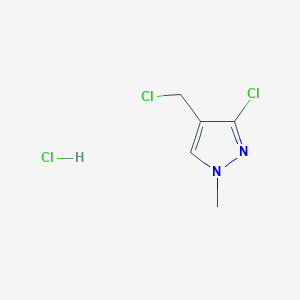

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS: 63680-90-0) is a pyrazole derivative characterized by dual chloro substituents at positions 3 and 4, a methyl group at position 1, and a hydrochloride salt. This compound is structurally distinct due to the chloromethyl moiety at position 4, which enhances its reactivity in nucleophilic substitution reactions. It serves as a key intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

3-chloro-4-(chloromethyl)-1-methylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2.ClH/c1-9-3-4(2-6)5(7)8-9;/h3H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVWUTHRZKUYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride typically involves the chlorination of 1-methyl-1H-pyrazole. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The chlorination process introduces chlorine atoms at specific positions on the pyrazole ring, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrazole ring can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of different pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is C6H9Cl2N2, with a molecular weight of approximately 164.06 g/mol. The compound features a pyrazole ring with chloromethyl and methyl substituents, which are critical for its reactivity and biological activity.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its chloromethyl group can undergo nucleophilic substitution reactions, making it versatile for creating various derivatives.

- Reactivity : It participates in substitution, oxidation, and reduction reactions, allowing for the formation of diverse products. For example, it can react with amines to yield substituted pyrazoles or be oxidized to form aldehydes.

| Reaction Type | Description |

|---|---|

| Substitution | Reacts with nucleophiles like amines to form substituted derivatives |

| Oxidation | Can be oxidized to produce aldehydes or carboxylic acids |

| Reduction | Reduction yields methyl derivatives using agents like lithium aluminum hydride |

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) lower than those of standard antibiotics such as ciprofloxacin .

- Antiparasitic Effects : The compound has shown efficacy against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, indicating potential therapeutic applications in treating parasitic infections.

Medicinal Chemistry

- Therapeutic Development : It is explored as a building block for new therapeutic agents targeting diseases such as cancer. Its ability to act on biological systems makes it a candidate for developing drugs that require specific molecular interactions .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound possessed potent activity comparable to traditional antibiotics, suggesting its potential use in clinical settings for treating infections resistant to standard treatments.

Antiparasitic Activity

In vitro assays conducted on Trypanosoma cruzi revealed that the compound exhibited low micromolar potencies, indicating its effectiveness against this protozoan parasite. These findings highlight its potential role in developing treatments for diseases caused by such parasites.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Similarity Analysis

Using molecular similarity metrics (scale: 0–1), the following analogs are notable:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 3-Chloro-1H-pyrazol-4-amine hydrochloride | 63680-90-0 | 1.00 | Identical structure (same CAS) |

| 1H-Pyrazol-4-amine hydrochloride | 4331-28-6 | 0.71 | Lacks chloromethyl and methyl groups |

| 3-Chloro-1-methyl-4-nitro-1H-pyrazole | 299930-70-4 | 0.65 | Nitro group replaces chloromethyl |

| 1-Methyl-1H-pyrazol-4-amine dihydrochloride | 1063734-49-5 | 0.63 | Amine group at position 4; dihydrochloride salt |

Functional and Reactivity Differences

- Chloromethyl vs. Nitro Groups : The chloromethyl group in the target compound enables alkylation reactions, whereas the nitro group in 3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS: 299930-70-4) favors electrophilic aromatic substitution, making the latter more suitable for explosive or dye synthesis .

- Amine Derivatives : Analogs like 1H-Pyrazol-4-amine hydrochloride (CAS: 4331-28-6) lack halogenation, reducing their reactivity but increasing solubility in polar solvents .

Physicochemical Properties

- Solubility : Hydrochloride salts like the target compound exhibit moderate water solubility, whereas dihydrochloride analogs (e.g., 1063734-49-5) have higher solubility due to increased ionic character .

- Stability : The chloromethyl group may render the target compound moisture-sensitive, requiring inert storage conditions, unlike nitro-substituted analogs, which are more stable .

Biological Activity

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of chloromethyl groups at the 3 and 4 positions enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Its hydrochloride form improves solubility in aqueous solutions, making it suitable for various applications in chemical and biological research .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. The chloromethyl groups facilitate these interactions, making the compound a candidate for enzyme inhibition studies and receptor ligand exploration .

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its ability to covalently interact with nucleophilic residues in proteins suggests a mechanism where it may inhibit enzymatic activity, potentially affecting various cellular pathways .

2. Anti-inflammatory Activity

Preliminary studies have shown that this compound exhibits significant anti-inflammatory properties. It has been tested against pro-inflammatory cytokines such as TNF-α and IL-6, showing promising results comparable to standard anti-inflammatory drugs .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have indicated that it possesses notable efficacy against pathogens like E. coli and S. aureus, suggesting its potential use in treating bacterial infections .

Case Studies and Research Findings

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

- As an Anti-inflammatory Agent : Its ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs.

- In Antimicrobial Formulations : The compound's effectiveness against bacterial strains positions it as a potential agent for treating infections.

- As a Scaffold in Drug Development : The unique structural features allow it to serve as a versatile building block in synthesizing novel pharmacological agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.